Inhibitory Activity Against Lysine-Specific Histone Demethylase 1 (LSD1): Supporting Evidence for Epigenetic Research Applications
6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is reported as an inhibitor of Lysine-specific histone demethylase 1 (LSD1) in the Therapeutic Target Database (TTD) [1]. While this is a qualitative annotation without a specific IC50 or Ki value, it directly supports the compound's utility as a chemical tool for probing LSD1-related pathways. It should be noted that direct quantitative comparator data against other LSD1 inhibitors is not provided in the source; therefore, this evidence is classified as supporting.
| Evidence Dimension | LSD1 Inhibition |
|---|---|
| Target Compound Data | Inhibitor (Qualitative) |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | Database annotation |
Why This Matters
Confirmation of target engagement for LSD1 differentiates this compound for epigenetic research, distinguishing it from cinnoline analogs developed solely for antibacterial activity.
- [1] Therapeutic Target Database (TTD). (n.d.). Drug Information: D0Q1EG (6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid). View Source
